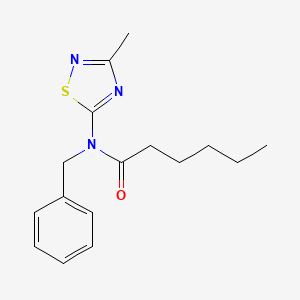
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide is a compound known for its potential antitumor properties. It is an acridine derivative that has shown high activity against solid tumors in preclinical studies . This compound is of significant interest in the field of medicinal chemistry due to its dual mode of action involving topoisomerases I and II .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide involves several steps. One common method includes the cyclization of a precursor compound in the presence of a Lewis acid in an organic solvent . The process can be summarized as follows:
Cyclization: A compound of formula (II) is cyclized using a Lewis acid in an organic solvent to obtain a compound of formula (III).
Amidation: The compound of formula (III) is treated with a primary alkylamine to form the desired acridine carboxamide.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the acridine ring or the amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as N-oxide derivatives, reduced acridine compounds, and substituted acridine derivatives .
科学研究应用
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of acridine derivatives in various chemical reactions.
Medicine: It is being investigated as a potential antitumor agent due to its cytotoxic effects on cancer cells.
作用机制
The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of topoisomerases I and II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death . The dual inhibition of topoisomerases I and II is a unique feature that enhances its cytotoxic effects .
相似化合物的比较
Similar Compounds
Amsacrine: Another acridine derivative with antitumor properties.
Idarubicin: An anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to idarubicin, used in chemotherapy.
Paclitaxel: A well-known anticancer drug that stabilizes microtubules.
Uniqueness
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide is unique due to its dual inhibition of topoisomerases I and II, which is not commonly observed in other similar compounds. This dual mode of action makes it a promising candidate for overcoming multidrug resistance in cancer therapy .
属性
CAS 编号 |
89459-42-7 |
|---|---|
分子式 |
C19H22N4O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-9-(methylamino)acridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-20-17-13-7-4-5-10-16(13)22-18-14(17)8-6-9-15(18)19(24)21-11-12-23(2)3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,24) |
InChI 键 |
CBVKULYLFMNGTC-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C=CC=C(C2=NC3=CC=CC=C31)C(=O)NCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)

![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)
![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)



